Trifluoromethylthio-iodine(III) reagent (TFTI)

Description

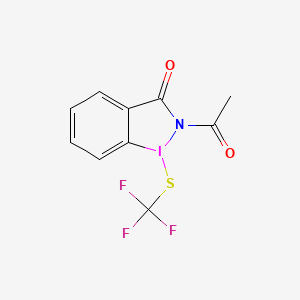

Trifluoromethylthio-iodine(III) reagent (TFTI) is a hypervalent iodine(III) compound with the chemical structure 2-acetyl-1-((trifluoromethyl)thio)-1,2-dihydro-3H-1λ³-benzo[d][1,2]iodazol-3-one. It is synthesized via a three-step protocol involving:

Acetylation of 2-iodobenzamide (90% yield) .

Chlorination with tert-butyl hypochlorite (94% yield) .

Ligand exchange with AgSCF₃ in CHCl₃ under argon to yield TFTI .

TFTI is primarily employed as an electrophilic trifluoromethylthiolation (SCF₃) reagent for terminal alkynes, alcohols, and aromatic systems. Its reactivity is enhanced in fluorinated alcohols like perfluoro-tert-butanol (PFTB) or hexafluoroisopropanol (HFIP), enabling efficient SCF₃ transfer under mild conditions (room temperature to 70°C) .

Properties

Molecular Formula |

C10H7F3INO2S |

|---|---|

Molecular Weight |

389.13 g/mol |

IUPAC Name |

2-acetyl-1-(trifluoromethylsulfanyl)-1λ3,2-benziodazol-3-one |

InChI |

InChI=1S/C10H7F3INO2S/c1-6(16)15-9(17)7-4-2-3-5-8(7)14(15)18-10(11,12)13/h2-5H,1H3 |

InChI Key |

VAJBRVJQMOSUHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(=O)C2=CC=CC=C2I1SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: TFTI can be synthesized through the reaction of trifluoromethylthiol with iodine in the presence of a suitable oxidizing agent. The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, TFTI is produced using large-scale reactors with precise temperature and pressure controls to ensure consistent quality and yield. The process involves the continuous addition of trifluoromethylthiol and iodine, with real-time monitoring to optimize the reaction conditions.

Chemical Reactions Analysis

Radical Pathways

TFTI can undergo single-electron transfer (SET) reduction, generating a CF₃- radical. This radical reacts with substrates like terminal alkynes, forming trifluoromethylthiolated products. The mechanism involves:

-

SET reduction of TFTI to produce CF₃- .

-

Radical addition to the substrate.

-

Oxidation of intermediate radicals to form the final product .

Electrophilic Transfer

In nucleophilic substrates (e.g., alcohols), TFTI acts as an electrophilic source of -SCF₃. Activation by fluorinated alcohols (HFIP/PFTB) enhances the electrophilicity of the CF₃S group via hydrogen bonding, facilitating nucleophilic attack .

Trifluoromethylthiolation of Terminal Alkynes

TFTI efficiently converts terminal alkynes into trifluoromethylthio-substituted alkenes. The reaction uses HFIP/PFTB as solvents, enabling high yields (up to 99%) under mild conditions. Example substrates include phenylacetylene and alkyl acetylenes .

| Substrate | Yield | Conditions |

|---|---|---|

| Phenylacetylene | 99% | TFTI (2.0 equiv), PFTB, rt, 1.5 h |

| 3-Chlorophenylacetylene | 92% | TFTI (2.0 equiv), PFTB, rt, 1.5 h |

Stereospecific Dehydroxytrifluoromethylthiolation of Alcohols

TFTI, combined with N-heterocyclic carbenes (NHCs), enables stereospecific substitution of hydroxyl groups with -SCF₃. This reaction proceeds with clean inversion of configuration , making it suitable for late-stage functionalization of complex alcohols .

Other Substrates

-

Arylboronic acids : React with TFTI to form trifluoromethylthio-substituted aromatics.

-

Indoles/oxindoles : Direct trifluoromethylthiolation at C-3 positions .

Sustainability and Green Chemistry Metrics

The use of fluorinated alcohols (HFIP/PFTB) as solvents enhances TFTI’s reactivity and allows for solvent recovery, improving the reaction’s environmental profile. EcoScale scores and green chemistry metrics highlight TFTI’s sustainability compared to conventional methods .

Experimental Optimization

Optimization studies revealed that PFTB outperforms other solvents like CH₃CN or DCE in terms of yield and reaction efficiency. The reaction typically requires 1.5–2.5 equivalents of TFTI and proceeds at room temperature for 1–24 hours .

| Optimization Parameter | Best Conditions |

|---|---|

| Solvent | PFTB |

| TFTI Equivalents | 2.0 |

| Temperature | rt |

| Time | 1.5 h |

Comparative Analysis with Other Reagents

While TFTI shares structural similarities with Togni’s reagent (CF₃ transfer via radicals or electrophiles), its trifluoromethylthio functionality and solvent-dependent activation distinguish it. TFTI’s ability to transfer -SCF₃ groups directly, without requiring additional ligands, enhances atom economy .

This synthesis of TFTI’s reactivity highlights its utility in diverse organic transformations, emphasizing its role as a green, efficient reagent for accessing CF₃S-containing compounds.

Scientific Research Applications

TFTI is widely used in scientific research due to its ability to introduce trifluoromethylthio groups into organic molecules. This functionality is crucial in the development of new pharmaceuticals, agrochemicals, and advanced materials. TFTI is also used in the study of biological systems, where trifluoromethylthio groups can modulate biological activity.

Mechanism of Action

The mechanism by which TFTI exerts its effects involves the transfer of a trifluoromethylthio group to a nucleophile. The reagent acts as an electrophile, reacting with nucleophiles to form trifluoromethylthio-containing products. The molecular targets and pathways involved depend on the specific substrate and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Hypervalent Iodine Reagents

Structural and Reactivity Comparisons

Key Findings:

- TFTI vs. Benziodoxole Reagents : TFTI exhibits superior reactivity toward terminal alkynes (e.g., 99% yield for (biphenyl-4-ylethynyl)(trifluoromethyl)sulfane ), whereas benziodoxole reagents require harsher conditions and catalysts .

- Stereospecificity : TFTI enables stereoinversion in alcohol dehydroxytrifluoromethylthiolation when paired with N-heterocyclic carbenes (NHCs), a feature absent in most iodonium ylides .

- Radical vs. Electrophilic Pathways : Iodonium ylides favor radical mechanisms, offering complementary selectivity but requiring specialized initiation .

Reaction Efficiency and Scope

Case Study: Trifluoromethylthiolation of Terminal Alkynes

Advantages and Limitations of TFTI

Advantages :

Q & A

Q. What is the optimized synthetic procedure for preparing TFTI, and how does reaction stoichiometry affect yield?

TFTI is synthesized via a three-step protocol:

- Step 1: Acetylation of 2-iodobenzamide using acetic anhydride and H₂SO₄ yields N-acetyl-2-iodobenzamide (90% yield) .

- Step 2: Chlorination with tert-butyl chloride produces 2-acetyl-1-chloro-1,2-dihydro-3H-benzo[d][1,2]iodazol-3-one (S1, 94% yield) .

- Step 3: AgSCF₃-mediated substitution in CHCl₃ under argon yields TFTI (89% yield) . Deviations from the 1:1 molar ratio of S1 to AgSCF₃ reduce yields due to incomplete substitution or side reactions.

Q. Which solvents enhance TFTI-mediated trifluoromethylthiolation of terminal alkynes?

Fluorinated alcohols like 2,2,3,3-tetrafluoro-1-propanol (PFTB) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) significantly boost reaction efficiency. For example, PFTB increases yields by stabilizing the hypervalent iodine intermediate through hydrogen bonding, as shown in NMR studies . Non-fluorinated solvents (e.g., DCM, THF) result in <20% conversion due to poor electrophilicity .

Q. How does TFTI compare to other trifluoromethylthiolation reagents (e.g., AgSCF₃, N-SCF₃ reagents) in terms of substrate scope?

TFTI outperforms AgSCF₃ in direct alkyne trifluoromethylthiolation by avoiding harsh conditions (e.g., high temperatures or strong bases). It tolerates electron-rich (e.g., methoxy-substituted aryl alkynes) and sterically hindered substrates, achieving >90% yields under ambient conditions . In contrast, AgSCF₃ requires stoichiometric oxidants and elevated temperatures, limiting compatibility with sensitive functional groups .

Q. What analytical techniques are critical for characterizing TFTI and its reaction products?

- 1H/13C/19F NMR : Confirms structural integrity and quantifies trifluoromethylthio (-SCF₃) incorporation (e.g., 19F NMR δ = -43.60 ppm for alkyne-SCF₃ adducts) .

- TLC : Monitors reaction progress using petroleum ether/ethyl acetate eluents .

- Column chromatography : Purifies products with silica gel, avoiding decomposition of iodine(III) intermediates .

Advanced Research Questions

Q. What mechanistic evidence supports the electrophilic nature of TFTI in alkyne functionalization?

Kinetic isotope effect (KIE) studies (kH/kD = 1.0) and computational DFT analyses indicate a non-radical pathway. TFTI acts as an electrophilic SCF₃⁺ donor, forming a transient iodonium intermediate that reacts with alkynes via a concerted transition state . Fluorinated alcohols stabilize the charged intermediate, reducing activation energy by 15–20 kcal/mol .

Q. How can TFTI be adapted for stereospecific trifluoromethylthiolation of chiral alcohols?

Combining TFTI with N-heterocyclic carbenes (NHCs) enables stereoinversion in hydroxyl groups. For example, (R)-2-octanol reacts with TFTI/NHC to yield (S)-SCF₃-2-octane with 98% enantiomeric excess (ee). The mechanism involves SN2-like displacement, confirmed by retention of configuration in control experiments .

Q. What strategies resolve contradictions in reaction yields when scaling TFTI-mediated reactions?

- Solvent recovery : Distilling PFTB post-reaction (90% recovery) minimizes cost and environmental impact .

- Incremental TFTI addition : Adding TFTI in 3 equiv. batches at 70°C prevents iodine accumulation and side reactions (e.g., alkyne dimerization) .

- Air sensitivity : Strict argon atmospheres during synthesis prevent TFTI oxidation to inactive iodine(V) species .

Q. Can TFTI be integrated with flow chemistry for continuous trifluoromethylthiolation?

Preliminary studies show that TFTI (1.2 equiv.) and alkynes in PFTB achieve 85% conversion in 30 minutes under flow conditions (0.1 mL/min, 25°C). Challenges include reactor fouling by iodine byproducts, which requires in-line scavengers (e.g., polymer-supported thiols) .

Methodological Considerations

Q. How are computational methods used to predict TFTI reactivity with novel substrates?

Density functional theory (DFT) calculates Fukui electrophilicity indices to identify reactive sites. For example, TFTI’s sulfur center (f⁺ = 0.45) preferentially reacts with electron-rich alkynes (f⁻ > 0.3), validated by experimental Hammett plots (ρ = -2.1 for para-substituted aryl alkynes) .

Q. What protocols ensure reproducibility in TFTI-based reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.